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molecular formula C11H10N2O B8375735 spiro[cyclopent-3-ene-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

spiro[cyclopent-3-ene-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Cat. No. B8375735
M. Wt: 186.21 g/mol
InChI Key: JQPJHJWCHCNDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947678B2

Procedure details

To a solution of cis-1,4-dichloro-2-butene (1.98 g, 15.8 mmol) and 1-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (3.49 g, 13.2 mmol) in DMF (175 mL) was added cesium carbonate (10.7 g, 32.9 mmol). After 24 h the reaction mixture was partitioned between Et2O (200 mL) and H2O (200 mL). The aqueous layer was extracted further with Et2O (2×200 mL). The combined organic layers were washed with H2O (2×100 mL), then brine (100 mL), dried over MgSO4, filtered, and concentrated under reduced pressure. To a solution of this material in dichloromethane (150 mL) was added trifluoroacetic acid (150 mL). After 1 h, the reaction was concentrated, dissolved in EtOH (150 mL) and 2N HCl (150 mL) was added. This mixture was heated at 45° C. for 48 h. The mixture was concentrated, diluted with saturated aqueous NaHCO3, and extracted with dichloromethane (2×). The combined organic layers were dried and concentrated. The crude product was purified by silica gel chromatography, eluting with a gradient of 0 to 5% methanol:dichloromethane to give the title compound (0.62 g). MS: m/z=187.1 (M+1).
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2]/[CH:3]=[CH:4]\[CH2:5]Cl.C[Si](C)(C)CCOC[N:13]1[C:17]2=[N:18][CH:19]=[CH:20][CH:21]=[C:16]2[CH2:15][C:14]1=[O:22].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[NH:13]1[C:17]2=[N:18][CH:19]=[CH:20][CH:21]=[C:16]2[C:15]2([CH2:5][CH:4]=[CH:3][CH2:2]2)[C:14]1=[O:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
ClC\C=C/CCl
Name
Quantity
3.49 g
Type
reactant
Smiles
C[Si](CCOCN1C(CC=2C1=NC=CC2)=O)(C)C
Name
cesium carbonate
Quantity
10.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 24 h the reaction mixture was partitioned between Et2O (200 mL) and H2O (200 mL)
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with Et2O (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL), dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of this material in dichloromethane (150 mL) was added trifluoroacetic acid (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOH (150 mL)
ADDITION
Type
ADDITION
Details
2N HCl (150 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0 to 5% methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(C2(C=3C1=NC=CC3)CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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